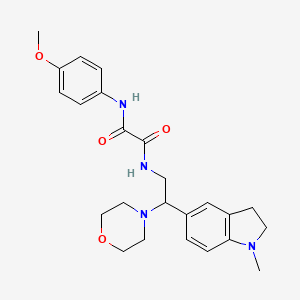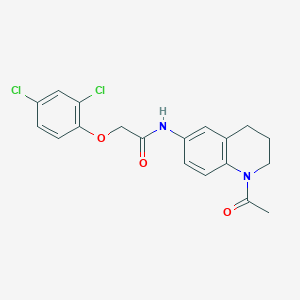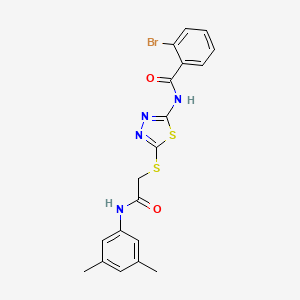
1-Benzhydryl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C26H27N3O4 and its molecular weight is 445.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complexation-Induced Unfolding of Heterocyclic Ureas
Research conducted by Corbin et al. (2001) explores the synthesis and conformational studies of heterocyclic ureas, analyzing their concentration-dependent unfolding to form multiply hydrogen-bonded complexes. The study provides insights into the use of ureas for self-assembly and mimicking the helix-to-sheet transition shown by peptides, potentially offering a foundation for understanding the structural behavior of compounds like "1-Benzhydryl-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea" (Corbin et al., 2001).
Crystal Structure Analysis
Cho et al. (2015) detailed the crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, demonstrating the utility of structural analysis in understanding the molecular architecture and interactions of complex organic compounds. This research underscores the importance of crystallography in drug design and compound analysis (Cho et al., 2015).
Association Studies of Ureas with Naphthyridines and Benzoates
A study by Ośmiałowski et al. (2013) on the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates through NMR and quantum chemical studies provides a comprehensive look at the substituent effect on complexation. These findings can be applied to understand the interactions and potential applications of structurally similar compounds in chemical sensors or molecular recognition technologies (Ośmiałowski et al., 2013).
Virtual Screening and Biochemical Studies
Wang et al. (2011) explored virtual screening targeting the urokinase receptor, leading to the identification of compounds with potential applications in cancer treatment. This approach underscores the importance of computational methods in identifying and optimizing biologically active compounds, which may include entities similar to "this compound" (Wang et al., 2011).
Conducting Polymers from Pyrrole Derivatives
Research by Sotzing et al. (1996) on conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization provides an example of the application of organic compounds in material science, particularly in the development of electronic materials. This work highlights the versatility of urea and pyrrole derivatives in creating new materials with desirable electrical properties (Sotzing et al., 1996).
Propiedades
IUPAC Name |
1-benzhydryl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-32-22-14-13-21(16-23(22)33-2)29-17-20(15-24(29)30)27-26(31)28-25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,20,25H,15,17H2,1-2H3,(H2,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOGODRNJYNOIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2372054.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)
![N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide](/img/structure/B2372058.png)

![N-benzyl-3-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2372062.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2372066.png)
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2372067.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2372069.png)


![2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2372073.png)



